molecular formula C18H23FN4O B5559846 (4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine

(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine

Cat. No. B5559846
M. Wt: 330.4 g/mol
InChI Key: PXNKQVPOXGNIOV-UHFFFAOYSA-N
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Description

(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anti-Alzheimer's Activity

A series of N-benzylated derivatives, related to the chemical structure , were synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the lead compound donepezil, showed promising results in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations, displaying excellent anti-Alzheimer's profiles in comparison to donepezil (Gupta et al., 2020).

Cancer Treatment Application

Research into novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which include compounds structurally similar to the query chemical, revealed a candidate with significant application in cancer treatment. However, the compound underwent mouse-specific enzymatic hydrolysis, impacting its pharmacokinetics and necessitating the discovery of analogs with improved stability and reduced potency against ALK for effective cancer therapy (Teffera et al., 2013).

Compulsive Food Consumption

Another study investigated the role of Orexin-1 Receptor mechanisms on compulsive food consumption, using a selective OX1R antagonist structurally related to the query compound. This research offers insights into how such compounds could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antiplatelet and Antithrombotic Treatment

The research on GPIIb/IIIa integrin antagonists, featuring trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, highlights the therapeutic potential of these compounds, especially for antithrombotic treatment in the acute phase. Such studies demonstrate the versatility of structurally related compounds in addressing critical health issues (Hayashi et al., 1998).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-22(11-14-4-6-16(19)7-5-14)13-17(24)23-10-2-3-15(12-23)18-20-8-9-21-18/h4-9,15H,2-3,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNKQVPOXGNIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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